molecular formula C24H29NO4 B2765583 1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one CAS No. 879044-11-8

1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one

Cat. No. B2765583
CAS RN: 879044-11-8
M. Wt: 395.499
InChI Key: NOWMZDIVVJLPIJ-UHFFFAOYSA-N
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Description

1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates involves nucleophilic addition to alkyl propiolates, a process that can generate compounds with similar structural motifs to the one . Such synthetic routes highlight the versatility of propiolate-based reactions in producing a wide array of functionalized molecules for further application in drug development and materials science (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

Antioxidant and Stabilizer Applications

  • Research on indolinone nitroxide and phenoxy radicals, including the analysis of their reactions and potential as antioxidants and light stabilizers, reveals a deep interest in these compounds for applications in polymer degradation and stability. Such compounds are explored for their ability to stabilize materials against oxidative damage, which is critical in extending the lifespan of polymers and plastics (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).

Catalysis and Polymerization

  • The study of propargyl carbonates and their selective deblocking in the presence of propargyl carbamates, using tetrathiomolybdate, touches on the catalytic potential of organometallic compounds. This research opens avenues for the development of new catalysts that could be applied in the synthesis of complex organic molecules, including those with tert-butylphenoxy propyl groups (Ramesh, Bhat, & Chandrasekaran, 2005).

Medicinal Chemistry and Drug Design

  • Although direct applications in drug design for the specific compound were not identified, closely related structures, such as calcium antagonists with antioxidant activity, demonstrate the broader relevance of such compounds in medicinal chemistry. The exploration of structure-activity relationships (SAR) in these contexts is crucial for the development of new therapeutics with optimized efficacy and minimized side effects (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).

properties

IUPAC Name

1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-17(26)16-24(28)20-8-5-6-9-21(20)25(22(24)27)14-7-15-29-19-12-10-18(11-13-19)23(2,3)4/h5-6,8-13,28H,7,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWMZDIVVJLPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one

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